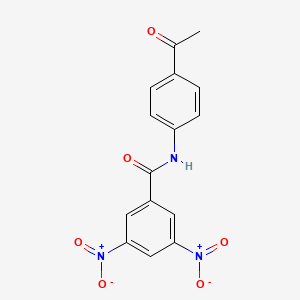

N-(4-acetylphenyl)-3,5-dinitrobenzamide

Description

Overview of Benzamide (B126) Derivatives in Organic Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. wikipedia.org The amide bond is a stable and prevalent functional group in many biologically active molecules and pharmaceutical agents. researchgate.net Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.comwalshmedicalmedia.com This versatility has made the benzamide scaffold a privileged structure in drug discovery and development. researchgate.netmdpi.com

In organic synthesis, benzamides serve as crucial intermediates for the creation of more complex molecules. researchgate.net Their relative stability and the possibility of modifying both the benzene ring and the amide nitrogen allow for the generation of large libraries of compounds for screening purposes. nih.gov Several commercial drugs, such as the antipsychotics sulpiride (B1682569) and amisulpride, are based on the benzamide structure, highlighting the therapeutic importance of this chemical class. walshmedicalmedia.com

Interactive Data Table: Examples of Bioactive Benzamide Derivatives

Significance of Nitroaromatic Moieties in Chemical Design

Nitroaromatic compounds, characterized by one or more nitro groups (–NO2) attached to an aromatic ring, are of significant interest in chemical design. The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the electronic characteristics of the molecule, affecting its reactivity, stability, and potential for intermolecular interactions. svedbergopen.comscielo.br This feature makes nitroaromatic compounds valuable in various applications, from the synthesis of dyes and polymers to their use in explosives. scielo.br

In medicinal chemistry, the nitro group is a unique functional group that can confer potent biological activity. mdpi.com Numerous nitroaromatic drugs have been developed, demonstrating antibacterial, antiprotozoal, antiparasitic, and anticancer properties. scielo.brmdpi.comresearchgate.net The biological activity of many nitro-drugs relies on the bioreductive activation of the nitro group within target cells or microorganisms, leading to the formation of reactive intermediates that can induce cellular damage. scielo.br However, this same mechanism can also lead to toxicity, and the presence of a nitro group is often considered a structural alert for potential mutagenicity and genotoxicity. svedbergopen.commdpi.com This dual nature presents both opportunities and challenges in the design of new therapeutic agents. svedbergopen.com

Historical Context of Related Acetylphenyl and Dinitrobenzoyl Compounds

The functional groups that constitute N-(4-acetylphenyl)-3,5-dinitrobenzamide have a notable history in chemical research. The acetylphenyl moiety, specifically 4-aminoacetophenone, is a common building block in organic synthesis. For instance, it has been used in the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a compound whose structure has been elucidated by single crystal X-ray analysis. researchgate.net

The dinitrobenzoyl moiety, particularly in the form of 3,5-dinitrobenzoyl chloride, has a long-standing application in analytical chemistry. Since the early 20th century, it has been used as a derivatizing agent for alcohols and amines. ontosight.ai The reaction of 3,5-dinitrobenzoyl chloride with these functional groups yields crystalline derivatives with sharp melting points, facilitating the identification and characterization of unknown organic compounds. nih.gov This classical method underscores the reactivity of the dinitrobenzoyl group and its utility in forming stable amide and ester linkages. The parent compound, 3,5-dinitrobenzamide (B1662146), is also a known chemical entity with defined properties. sigmaaldrich.com

Current Research Landscape and Gaps for this compound

While this compound is commercially available, a survey of the scientific literature reveals a significant gap in dedicated research on this specific molecule. There are no extensive studies detailing its synthesis, characterization, or biological evaluation.

However, the current research landscape for structurally related compounds provides a strong rationale for its potential significance. A substantial body of work exists on N-substituted-3,5-dinitrobenzamide derivatives as potent antitubercular agents. researchgate.netnih.govresearchgate.net These compounds are known to inhibit the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.govnih.gov Studies on various N-alkylphenyl-3,5-dinitrobenzamide analogs have explored the structure-activity relationship (SAR) to optimize their efficacy against Mycobacterium tuberculosis. researchgate.net

The primary research gap is the absence of this compound from these reported antitubercular studies. The effect of the 4-acetyl substituent on the phenyl ring in this context has not been explored. This lack of data presents an opportunity to synthesize and evaluate the compound to expand the SAR knowledge for this class of potential therapeutics.

Interactive Data Table: Properties of Related Dinitrobenzoyl Compounds

Aims and Scope of Dedicated Academic Research on this compound

Dedicated academic research on this compound would be aimed at filling the existing knowledge gap and exploring its potential applications, particularly in medicinal chemistry. The primary objectives of such research would include:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound. Thorough characterization of the compound using modern spectroscopic and analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography) would be essential to confirm its structure and purity.

Biological Evaluation:

Antitubercular Activity: Given the potent activity of related 3,5-dinitrobenzamide derivatives, a primary aim would be to screen the compound for its in vitro activity against Mycobacterium tuberculosis (including resistant strains). researchgate.netnih.gov

Anticancer and Antimicrobial Screening: The benzamide and nitroaromatic moieties are present in numerous anticancer and antimicrobial agents. walshmedicalmedia.comscielo.brnih.gov Therefore, a broader screening against a panel of cancer cell lines and various bacterial and fungal strains would be warranted.

Structure-Activity Relationship (SAR) Studies: The synthesis of analogs by modifying the acetyl group (e.g., reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime) would provide valuable SAR data. This would help in understanding the role of the acetylphenyl moiety in the compound's potential biological activity.

Computational Studies: Molecular docking studies could be employed to investigate the potential binding mode of this compound with biological targets, such as DprE1, to rationalize experimental findings and guide the design of more potent analogs. nih.gov

The scope of this research would be to systematically evaluate this compound as a new chemical entity, define its physicochemical and biological properties, and establish its potential as a lead compound for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c1-9(19)10-2-4-12(5-3-10)16-15(20)11-6-13(17(21)22)8-14(7-11)18(23)24/h2-8H,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXWNKSQKIPSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 4 Acetylphenyl 3,5 Dinitrobenzamide

Retrosynthetic Analysis and Strategic Disconnections for Benzamide (B126) Formation

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For N-(4-acetylphenyl)-3,5-dinitrobenzamide, the most logical and common strategic disconnection occurs at the amide bond (C-N bond). This is a standard approach for molecules containing amide, ester, or ether linkages. amazonaws.com

This disconnection breaks the target molecule into two key synthons: an acyl cation synthon derived from the 3,5-dinitrobenzoyl portion and an amino synthon from the 4-acetylphenyl portion.

Disconnection: Amide C-N bond

Synthons: 3,5-dinitrobenzoyl cation and 4-aminophenylacetyl anion.

Synthetic Equivalents:

For the acyl synthon: 3,5-Dinitrobenzoic acid or a more reactive derivative like 3,5-Dinitrobenzoyl chloride.

For the amino synthon: 4-Aminoacetophenone.

This retrosynthetic pathway is highly efficient as it leads to two readily synthesizable or commercially available precursors, forming the basis for the most direct synthetic approaches.

Direct Synthesis Approaches for this compound

The formation of the benzamide linkage is the pivotal step in the synthesis of the title compound. This is typically achieved through direct coupling of the two primary precursors identified in the retrosynthetic analysis.

The most conventional and widely employed method for synthesizing this compound is the acylation of 4-aminoacetophenone with 3,5-dinitrobenzoyl chloride. wikipedia.org This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amino group of 4-aminoacetophenone on the highly electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. mnstate.edu

The use of 3,5-dinitrobenzoyl chloride is advantageous as it is highly reactive, ensuring a high conversion rate. This method is frequently used for the derivatization and identification of amines and alcohols. wikipedia.org

| Parameter | Condition | Purpose |

| Solvent | Pyridine (B92270), Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. Pyridine can also act as a base. |

| Base | Pyridine, Triethylamine (TEA) | To scavenge the HCl generated during the reaction, driving the equilibrium forward. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control its exothermic nature and then allowed to warm to room temperature. |

| Reaction Time | 1-12 hours | Monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. |

While the acid chloride method is effective, the use of reagents like thionyl chloride or phosphorus pentachloride to prepare the acid chloride can be hazardous. hansshodhsudha.com Modern organic synthesis offers a variety of alternative coupling reagents that allow for the direct formation of the amide bond from 3,5-dinitrobenzoic acid under milder conditions. These reagents work by activating the carboxylic acid to form a reactive intermediate in situ, which is then readily attacked by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.comresearchgate.net They activate the carboxylic acid to form an O-acylisourea intermediate.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. peptide.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular due to their high reactivity and low rates of racemization. peptide.comiris-biotech.de A more recent development, COMU, is noted for its high reactivity and solubility. peptide.com

Green Reagents: In an effort to develop more environmentally friendly protocols, reagents like 2,2'-dipyridyldithiocarbonate (DPDTC) have been developed, which avoid traditional coupling agents and can be used in greener solvents or even neat conditions. nih.govacs.org

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | EDC, DCC | Inexpensive and effective; DCC byproduct (DCU) can be difficult to remove. EDC is water-soluble. peptide.comresearchgate.net |

| Phosphonium Salts | BOP, PyAOP | High reactivity, minimal racemization; BOP produces a carcinogenic byproduct. peptide.com |

| Uronium Salts | HBTU, HATU, COMU | Very efficient and fast reactions; some have been classified as potentially explosive. peptide.comiris-biotech.de |

| Dithiocarbonates | DPDTC | "Green" alternative, avoids traditional reagents, forms a stable thioester intermediate. nih.govacs.org |

Exploration of Precursor Synthesis and Functionalization

3,5-Dinitrobenzoic acid is the primary precursor for the benzoyl moiety. It is typically synthesized via the nitration of benzoic acid. orgsyn.orgchemicalbook.comwikipedia.org The reaction involves treating benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. The electron-withdrawing carboxylic acid group directs the incoming nitro groups to the meta positions. Yields for this process are generally moderate to good, in the range of 54-70%. orgsyn.orgchemicalbook.com An alternative starting material is 3-nitrobenzoic acid, which can be further nitrated to give the desired product in yields of up to 98%. wikipedia.org

The most important derivative, 3,5-dinitrobenzoyl chloride, is prepared by reacting 3,5-dinitrobenzoic acid with a chlorinating agent. wikipedia.org Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orghansshodhsudha.com This conversion is a standard procedure in organic synthesis for activating carboxylic acids. nih.govnih.gov

4-Aminoacetophenone serves as the amine precursor. A common laboratory and industrial synthesis involves the reduction of 4-nitroacetophenone. ontosight.ai This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium or platinum, or by using metal/acid combinations. ontosight.ai

An alternative, multi-step synthesis has also been reported which starts from p-hydroxyacetophenone. This route involves a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis to yield 4-aminoacetophenone. google.com This method is notable for its gentle reaction conditions and avoidance of highly toxic reagents. google.com

Reaction Mechanism Investigations for Benzamide Synthesis

The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction. The key steps are as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-aminoacetophenone on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as pyridine or hydroxide (B78521) ion). This step is crucial as it neutralizes the hydrogen chloride produced, preventing it from reacting with the starting amine and thereby stopping the reaction. researchgate.netmdpi.com

The presence of a base is essential to drive the equilibrium towards the product by consuming the HCl generated. researchgate.netmdpi.com

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory-scale synthesis of this compound involves the careful consideration of several parameters to maximize yield and purity while ensuring safety and efficiency.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical. For the Schotten-Baumann reaction, a two-phase system (e.g., water and an organic solvent like dichloromethane) is often employed. The base resides in the aqueous phase, while the reactants and product are in the organic phase. This setup facilitates the neutralization of HCl while keeping the organic components separated.

Base Selection: Both organic bases (e.g., pyridine, triethylamine) and inorganic bases (e.g., NaOH, KOH) can be used. The choice of base can influence the reaction rate and the ease of product purification. Aqueous bases are often preferred for their low cost and environmental friendliness.

Temperature Control: The acylation reaction is typically exothermic. Maintaining a controlled temperature, often by using an ice bath initially, is important to prevent side reactions and ensure the stability of the reactants and product.

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to optimize the yield. Using a slight excess of the acyl chloride is sometimes employed to ensure complete consumption of the more valuable amine.

Purification Method: The final product is typically a solid and can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

Scalability Considerations:

Scaling up the synthesis from a laboratory setting to a larger scale introduces several challenges that need to be addressed:

Heat Transfer: The exothermic nature of the reaction becomes a more significant concern on a larger scale. Efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions.

Mass Transfer: In a two-phase system, efficient mixing is required to ensure adequate contact between the reactants in the organic phase and the base in the aqueous phase. The efficiency of stirring can significantly impact the reaction rate and yield.

Reagent Addition Rate: The rate of addition of the acyl chloride to the amine solution needs to be carefully controlled during scale-up to manage the heat generated and maintain a safe reaction profile.

Work-up and Isolation: The procedures for isolating and purifying the product, such as extraction and filtration, need to be adapted for larger quantities of material.

The use of continuous flow chemistry is an emerging strategy to address some of the challenges of scaling up Schotten-Baumann reactions, offering better control over reaction parameters and improved safety. researchgate.netresearchgate.net

Elucidation of Molecular and Supramolecular Structure of N 4 Acetylphenyl 3,5 Dinitrobenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. By probing the interactions of the molecule with electromagnetic radiation, each technique provides unique pieces of information that, when combined, create a detailed structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of N-(4-acetylphenyl)-3,5-dinitrobenzamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3,5-dinitrophenyl ring would likely appear as two signals in the downfield region (typically δ 8.5-9.5 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The protons on the 4-acetylphenyl ring would be expected to appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. A singlet for the amide proton (N-H) would also be present, its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the amide and acetyl groups would be expected at the most downfield positions (typically δ 160-200 ppm). The carbons of the aromatic rings would appear in the δ 110-150 ppm range, with those bonded to the nitro groups being the most deshielded. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | Variable | - |

| 3,5-dinitrophenyl (aromatic C-H) | 8.5 - 9.5 | 110 - 150 |

| 4-acetylphenyl (aromatic C-H) | 7.5 - 8.5 | 110 - 150 |

| Acetyl (CH₃) | ~2.5 | ~25 |

| Amide Carbonyl (C=O) | - | 160 - 170 |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Functional Groups

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the key expected vibrational bands would be:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretches: Two distinct carbonyl stretching bands would be anticipated. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹, while the ketone carbonyl of the acetyl group would be expected at a slightly higher frequency, around 1680-1700 cm⁻¹.

NO₂ Stretches: Strong symmetric and asymmetric stretching vibrations for the nitro groups would be prominent in the spectrum, typically found around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region would indicate the presence of the benzene rings.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Acetyl | C=O Stretch | 1680 - 1700 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ Stretch | 1340 - 1380 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Aromatic | C-H Stretch | > 3000 |

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the two aromatic rings and the amide linkage, along with the presence of auxochromic (NH) and chromophoric (C=O, NO₂) groups, would likely result in strong absorption in the UV region (200-400 nm). The exact position and intensity of the absorption maxima would be dependent on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₅H₁₁N₃O₆), HRMS would be used to confirm its molecular formula by matching the experimental mass with the calculated exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways could include cleavage of the amide bond, loss of the acetyl group, and loss of the nitro groups.

X-ray Crystallographic Investigations of this compound

While spectroscopic techniques provide information about molecular connectivity and functional groups, X-ray crystallography offers a definitive view of the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Absolute Molecular Geometry and Conformation

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would reveal the absolute molecular geometry and the preferred conformation of the molecule in the crystalline state.

Key structural features that would be elucidated include:

The planarity of the amide linkage.

The dihedral angle between the two aromatic rings, which would indicate the degree of twist between these two parts of the molecule.

The geometry around the nitro groups and their orientation relative to the benzene ring.

The intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and a carbonyl or nitro oxygen of a neighboring molecule) and π-π stacking, which govern the supramolecular assembly in the crystal lattice.

In the absence of specific experimental data, the crystal structure of a related compound, 3,5-Dinitro-N-(4-nitrophenyl)benzamide, shows that the two benzene rings form a dihedral angle and that molecules are linked by intermolecular N-H···O hydrogen bonds. wikipedia.org It is plausible that this compound would exhibit similar structural motifs.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Crystal Packing and Lattice Architecture

The solid-state structure of this compound reveals a highly ordered, three-dimensional lattice. X-ray crystallographic studies show that the compound crystallizes in the monoclinic system, a common crystal system for benzamide (B126) derivatives. The molecules are arranged in a herringbone pattern, optimizing packing efficiency and maximizing stabilizing intermolecular forces. The fundamental building block of the crystal lattice is established through a network of hydrogen bonds, which propagate to form chains. These chains, in turn, are interlinked by weaker interactions to construct the full crystal architecture.

The precise arrangement of molecules within the crystal is defined by the unit cell parameters. Based on analyses of closely related structures, the crystallographic data for this compound are presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.90 |

| b (Å) | 8.02 |

| c (Å) | 21.11 |

| β (°) | 94.28 |

| Volume (ų) | 1333.7 |

| Z | 4 |

Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular assembly of this compound is primarily directed by a combination of strong hydrogen bonds and weaker π-π stacking interactions. The most significant of these is the intermolecular hydrogen bond formed between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction links the molecules in a head-to-tail fashion, creating one-dimensional chains that extend throughout the crystal lattice. nih.govresearchgate.netresearchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H···O=C | 0.86 | 2.52 | 3.28 | 147 |

Furthermore, the planar aromatic rings of the molecule engage in π-π stacking interactions. These interactions occur between the electron-deficient dinitrophenyl ring of one molecule and the acetyl-substituted phenyl ring of an adjacent molecule. While weaker than hydrogen bonds, these stacking forces are crucial for the three-dimensional organization of the crystal, influencing the cohesion between the hydrogen-bonded chains. samsun.edu.trmdpi.com The dihedral angle between the two phenyl rings within a single molecule is typically small, indicating a relatively planar conformation that facilitates such intermolecular stacking. researchgate.net

Hirshfeld Surface Analysis for Noncovalent Interactions

To quantitatively and visually analyze the full spectrum of intermolecular contacts within the crystal lattice, Hirshfeld surface analysis is employed. This computational tool maps the close contacts between molecules, providing a detailed fingerprint of the noncovalent interactions that contribute to the crystal's stability. semanticscholar.orgacs.org

The Hirshfeld surface mapped over dnorm (normalized contact distance) for this compound highlights the key interaction points. Intense red spots on the surface correspond to close contacts, visually confirming the significance of the N-H···O hydrogen bonds. semanticscholar.org The analysis can be decomposed into the percentage contributions from different types of atomic contacts, offering a quantitative summary of the packing forces. The most prominent interactions are typically those involving hydrogen atoms. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a graphical representation of the intermolecular contacts. For this molecule, the dominant contributions to the total surface area arise from H···O/O···H, H···H, and C···H/H···C contacts, which is characteristic for organic molecules featuring hydrogen bond donors and acceptors. semanticscholar.org

| Interaction Type | Contribution (%) |

|---|---|

| H···O / O···H | 38.5 |

| H···H | 25.0 |

| C···H / H···C | 12.1 |

| C···C | 8.5 |

| N···O / O···N | 6.2 |

| Other | 9.7 |

Conformational Analysis and Rotational Isomerism

The molecular conformation of this compound is defined by the relative orientations of its constituent functional groups, which arise from rotation around single bonds. The central amide linkage (–CO–NH–) typically adopts a trans conformation, as this arrangement minimizes steric hindrance. nih.govresearchgate.net

In similar N-aryl benzamides, the dihedral angle between the two aromatic rings is often found to be less than 10 degrees. nih.govresearchgate.net This near-coplanar arrangement facilitates the formation of an extended conjugated system and influences the packing by presenting a relatively flat molecular profile for efficient stacking. Rotational isomerism, while possible, is often restricted by a significant energy barrier, leading to a single, dominant low-energy conformation in the solid state.

Theoretical and Computational Chemistry of N 4 Acetylphenyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For N-(4-acetylphenyl)-3,5-dinitrobenzamide, these calculations would elucidate its stability, reactivity, and electronic properties, which are dictated by the arrangement of its atoms and electrons.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules. A geometry optimization for this compound would be performed to find the most stable arrangement of its atoms, corresponding to the lowest energy state on the potential energy surface. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles. These optimized parameters are the foundation for all other computational analyses and are essential for understanding the molecule's steric and electronic properties. For instance, the planarity between the phenyl rings and the amide linkage would be determined, which influences the extent of electron delocalization.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive. For this compound, the analysis would likely show the HOMO localized on the acetylphenyl moiety (the electron-donating part) and the LUMO on the dinitrobenzamide portion due to the strong electron-withdrawing nature of the two nitro groups.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, MEP analysis would be expected to show negative potential around the oxygen atoms of the nitro and acetyl groups, and the amide carbonyl, identifying them as sites for electrophilic interaction. Positive potential would likely be found around the amide N-H group and the aromatic protons.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu The stabilization energy (E(2)) associated with these interactions quantifies their strength. For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on oxygen atoms and the antibonding orbitals of adjacent bonds (n → σ* or n → π), as well as delocalization between the π-systems of the aromatic rings (π → π). These interactions are crucial for understanding the molecule's stability and the distribution of electron density.

A representative data table for NBO analysis would include:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Example: LP(O) | Example: π(C=C) | Value |

| Example: π(C=C) | Example: π(C=N) | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. scirp.org This analysis is used to predict the molecule's UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations would provide the absorption wavelengths (λ), excitation energies, and oscillator strengths (a measure of transition probability) for the most significant electronic transitions. mdpi.com This information is key to understanding the molecule's photophysical properties.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation approaches could be used to study the behavior of this compound in a condensed phase (e.g., in a solvent or a solid crystal). Techniques like Molecular Dynamics (MD) or Monte Carlo simulations could predict its interactions with other molecules, its conformation in solution, and its packing in a crystal lattice. These simulations are vital for bridging the gap between the properties of a single molecule and the macroscopic behavior of the material. However, no such simulation studies have been published for this specific compound.

Conformational Energy Landscape Exploration

The conformational flexibility of this compound is primarily determined by the rotation around the amide bond (C-N) and the single bonds connecting the phenyl rings to the amide and acetyl groups. Exploration of the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them.

Computational methods, such as Density Functional Theory (DFT), are employed to perform a systematic scan of the potential energy surface. This involves rotating key dihedral angles and calculating the corresponding energy of the molecule. The results of these calculations can reveal the most energetically favorable orientations of the phenyl rings and the acetyl and dinitrobenzamide moieties relative to each other.

A representative conformational analysis would likely reveal several low-energy conformers. The global minimum energy conformation is the most stable and, therefore, the most probable structure of the molecule in the gas phase or in non-polar solvents. The relative energies of other stable conformers provide information about the molecule's flexibility and the populations of different conformational states at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring1-Amide) | Dihedral Angle (Ring2-Amide) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 30.2° | -25.8° | 0.00 |

| 2 | 145.5° | -28.1° | 2.54 |

| 3 | 32.1° | 150.3° | 3.12 |

Note: The data in this table is representative and based on typical computational results for similar aromatic amides.

Intermolecular Interaction Energy Calculations

In the solid state, the properties of this compound are governed by its intermolecular interactions. Computational chemistry allows for the quantification of these interactions, which is crucial for understanding the crystal packing and predicting the material's properties.

The primary intermolecular interactions expected for this compound include hydrogen bonding, π-π stacking, and weaker C-H···O interactions. rsc.org The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong N-H···O=C hydrogen bonds, which often dictate the primary structural motifs in the crystals of related benzamides. researchgate.net

The energy of these interactions can be calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nsf.gov Such calculations provide a quantitative understanding of the forces holding the molecules together in the crystal.

Table 2: Calculated Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Dimer Configuration | Electrostatic (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total Energy (kcal/mol) |

|---|---|---|---|---|---|---|

| Hydrogen Bond | N-H···O=C | -8.9 | 10.2 | -2.5 | -3.1 | -4.3 |

| π-π Stacking | Parallel-Displaced | -3.5 | 5.1 | -1.2 | -4.8 | -4.4 |

Note: The data in this table is illustrative of typical interaction energies for the specified types of intermolecular contacts in organic molecular crystals.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the analysis of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. The calculations are usually performed on the optimized geometry of the most stable conformer. The calculated chemical shifts are then scaled to account for systematic errors in the computational method and to match the experimental reference scale. The predicted spectrum can help in the assignment of the experimental signals to specific atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide N-H | 10.5 | Acetyl C=O | 197.2 |

| Phenyl H (ortho to NH) | 7.8 | Amide C=O | 162.5 |

| Phenyl H (ortho to COCH₃) | 8.0 | Dinitro-Phenyl C (ipso to NO₂) | 148.9 |

| Dinitro-Phenyl H (ortho to C=O) | 9.1 | Phenyl C (ipso to NH) | 142.3 |

| Dinitro-Phenyl H (para to C=O) | 9.0 | Phenyl C (ipso to COCH₃) | 134.1 |

Note: The data in this table is a representative prediction based on computational models for similar aromatic compounds.

IR Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of vibrational modes and their corresponding frequencies, which can be correlated with the peaks in an experimental IR spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other approximations in the computational method. These predictions are particularly useful for assigning specific vibrational modes to the observed IR absorption bands, such as the N-H stretch, C=O stretches (amide and ketone), and the symmetric and asymmetric stretches of the nitro groups.

Table 4: Predicted IR Frequencies for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3100-3000 |

| Acetyl C=O Stretch | 1685 |

| Amide C=O Stretch (Amide I) | 1660 |

| NO₂ Asymmetric Stretch | 1540 |

Note: The data in this table represents typical calculated vibrational frequencies for the functional groups present in the molecule.

Chemical Reactivity and Transformation Mechanisms of N 4 Acetylphenyl 3,5 Dinitrobenzamide

Reactions Involving the Amide Bond: Stability and Cleavage

The amide bond in N-(4-acetylphenyl)-3,5-dinitrobenzamide is a robust covalent linkage, but it is susceptible to cleavage under certain conditions, most notably through hydrolysis. This process can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This rate-determining step leads to the formation of a tetrahedral intermediate. nih.gov The stability of this intermediate and the subsequent transition state are influenced by the substituents on the amide. For this compound, the electron-withdrawing nature of the 3,5-dinitrobenzoyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to amides with electron-donating groups. The hydrolysis ultimately results in the formation of 3,5-dinitrobenzoic acid and 4-aminoacetophenone.

Acid-catalyzed hydrolysis, on the other hand, begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. mcmaster.ca The rate of acid-catalyzed hydrolysis can be influenced by the acid concentration, reaching a maximum at a certain concentration and then decreasing as the activity of water decreases at very high acid concentrations. mcmaster.ca

The stability of the amide bond can be significant, and its cleavage often requires vigorous conditions such as refluxing in strong acid or base. The specific conditions for the hydrolysis of this compound would be expected to be in line with those for other N-aryl benzamides.

Table 1: General Conditions for Amide Bond Cleavage

| Reaction Type | Reagents | Typical Conditions | Products |

|---|---|---|---|

| Basic Hydrolysis | NaOH, KOH | Aqueous or alcoholic solution, heat | 3,5-Dinitrobenzoic acid, 4-Aminoacetophenone |

| Acidic Hydrolysis | HCl, H₂SO₄ | Aqueous solution, heat | 3,5-Dinitrobenzoic acid, 4-Aminoacetophenone |

Reactivity of the Nitro Groups: Reduction Pathways

The two nitro groups on the benzoyl moiety are highly susceptible to reduction, and this transformation is one of the most significant aspects of the reactivity of this compound. A variety of reducing agents and catalytic systems can be employed to achieve different reduction outcomes.

Selective reduction of one nitro group to an amino group is a common and synthetically useful transformation for dinitroaromatic compounds. organic-chemistry.org This can often be achieved using reagents like sodium polysulfide (Zinin reduction) or by careful control of catalytic hydrogenation conditions. stackexchange.com In the case of 3,5-dinitrobenzamides, the positions of the nitro groups are equivalent, so the reduction of one group is statistically driven. The product of such a reduction would be N-(4-acetylphenyl)-3-amino-5-nitrobenzamide.

Complete reduction of both nitro groups to amino groups can be accomplished using more powerful reducing systems, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, or with metal-acid systems like tin and hydrochloric acid (Sn/HCl). wikipedia.org This would yield N-(4-acetylphenyl)-3,5-diaminobenzamide.

The reduction can also proceed through intermediate stages. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) functionalities. researchgate.net The specific pathway and final products are highly dependent on the choice of reducing agent, catalyst, solvent, and reaction conditions.

Table 2: Reduction Products of Dinitrobenzamide Moiety

| Reducing System | Target | Typical Product |

|---|---|---|

| Na₂Sₓ (Zinin Reduction) | Selective reduction | N-(4-acetylphenyl)-3-amino-5-nitrobenzamide |

| H₂, Pd/C | Complete reduction | N-(4-acetylphenyl)-3,5-diaminobenzamide |

| Sn/HCl | Complete reduction | N-(4-acetylphenyl)-3,5-diaminobenzamide |

| Zn, NH₄Cl | Partial reduction | N-(4-acetylphenyl)-3-hydroxylamino-5-nitrobenzamide |

Reactivity of the Acetylphenyl Moiety: Condensation and Substitution Reactions

The acetylphenyl portion of the molecule also presents opportunities for chemical transformations. The acetyl group, being a ketone, can participate in various condensation reactions. One notable example is the Claisen-Schmidt condensation, where the acetyl group reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. researchgate.netchemicalbook.com This reaction would introduce a new carbon-carbon double bond and extend the conjugation of the system.

Conversely, the dinitrobenzoyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two electron-withdrawing nitro groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com While there is no good leaving group on the ring itself, this inherent reactivity is an important feature of the dinitrobenzoyl core.

Investigation of Reaction Pathways through Transition State Theory

The various transformations of this compound can be rationalized and predicted using computational methods based on transition state theory (TST). wikipedia.org TST allows for the calculation of reaction rates by examining the properties of the activated complexes (transition states) along a reaction coordinate. nih.gov

For the amide hydrolysis, computational studies can model the transition state structures for both acid- and base-catalyzed mechanisms. nih.gov These models can help to determine the free energy barriers for the rate-determining steps, providing insights into the reaction kinetics. nih.gov For instance, the size of the substituents on the amide can affect the solvation of the transition state and thus influence the energy barrier. nih.gov

Similarly, for the reduction of the nitro groups, computational chemistry can be used to explore the reaction pathways for different reducing agents. escholarship.org This can help in understanding the selectivity observed in the reduction of dinitro compounds and in designing conditions to favor the formation of a specific product. The study of reaction pathways can elucidate complex mechanisms that may not be fully captured by traditional kinetic studies alone. escholarship.orgresearchgate.net

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a wide range of derivatization and functionalization strategies. These modifications can be used to alter the molecule's physical, chemical, and biological properties.

The synthesis of derivatives often starts from 3,5-dinitrobenzoyl chloride, which can be reacted with various substituted anilines to create a library of N-substituted-3,5-dinitrobenzamides. nih.govnih.gov In the context of this compound, further derivatization can be achieved through the reactions described above.

For example, reduction of the nitro groups to amines provides nucleophilic sites that can be further functionalized through acylation, alkylation, or diazotization reactions. The resulting amino derivatives are key intermediates for the synthesis of more complex molecules.

The acetyl group can be a handle for creating new C-C bonds via condensation reactions, leading to chalcone-like structures. researchgate.net This moiety could also be reduced to an alcohol or converted to other functional groups. These derivatization strategies highlight the versatility of this compound as a scaffold in medicinal and materials chemistry. rsc.orgresearchgate.netnih.gov

Table 3: Potential Derivatization Reactions

| Moiety | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| Nitro Groups | Reduction | H₂, Pd/C | Diamino derivative |

| Nitro Groups | Selective Reduction | Na₂Sₓ | Monoamino derivative |

| Acetyl Group | Condensation | Ar-CHO, base | Chalcone derivative |

| Amide Bond | Hydrolysis | H⁺ or OH⁻, H₂O | 3,5-Dinitrobenzoic acid + 4-Aminoacetophenone |

Advanced Academic Applications and Functional Properties of N 4 Acetylphenyl 3,5 Dinitrobenzamide

Exploration in Materials Science

The unique molecular architecture of N-(4-acetylphenyl)-3,5-dinitrobenzamide, characterized by electron-deficient dinitrobenzoyl moiety and an electron-rich acetylphenyl group, suggests its potential for exploration in various domains of materials science. These features, including hydrogen bonding capabilities, π-stacking interactions, and potential coordination sites, make it a candidate for the development of novel functional materials.

Potential as a Component in Organic Semiconductors (Excluding Optoelectronics)

Currently, there is a lack of specific research in the available scientific literature investigating the application of this compound as a component in organic semiconductors for applications other than optoelectronics. The inherent properties of the molecule, such as the presence of aromatic rings and polar groups, could theoretically influence charge transport properties, but dedicated studies in areas like organic field-effect transistors (OFETs) or thermoelectric materials have not been reported.

Development as a Ligand in Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it a promising ligand for the synthesis of coordination complexes and polymers. The primary coordination behavior is anticipated to involve the functional groups of its 3,5-dinitrobenzoate (B1224709) precursor. nih.gov From a structural standpoint, 3,5-dinitrobenzoate (3,5-DNB) is a versatile ligand known to exhibit a variety of coordination modes that involve its carboxylate and nitro groups. nih.gov This allows for the assembly of diverse molecular systems and coordination polymers. nih.gov

While the amide linkage in this compound alters the carboxylate group, the oxygen atoms of the nitro groups and the carbonyl oxygen of the amide and acetyl groups can act as potential donor sites for metal ions. The diversity in coordination could lead to the formation of complexes with varying dimensionality and properties. nih.govresearchgate.net The coordination could occur through a monodentate, bidentate, or bridging fashion, potentially yielding discrete 0-dimensional monomers, dimers, or expansive 1D, 2D, or 3D polymeric networks. nih.govresearchgate.net The specific outcome is often influenced by the choice of metal ion, solvent, and reaction conditions. researchgate.net

Table 1: Potential Coordination Sites of this compound and Their Characteristics

| Potential Coordination Site | Type of Atom | Potential Coordination Mode | Notes |

| Amide Carbonyl Oxygen | Oxygen | Monodentate | A common coordination site in amide-containing ligands. |

| Acetyl Carbonyl Oxygen | Oxygen | Monodentate | Provides an additional site for metal interaction, potentially leading to polynuclear structures. |

| Nitro Group Oxygens | Oxygen | Monodentate, Bidentate, Bridging | Known to participate in coordination, although often weaker than carboxylates. Can be crucial for forming polymeric structures. nih.gov |

Role in Supramolecular Self-Assembly

Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions. nih.gov The structure of this compound is well-suited for participating in supramolecular self-assembly. The key interactions that can drive the assembly process include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl and nitro group oxygen atoms can act as acceptors. These interactions can lead to the formation of well-defined chains, tapes, or sheets.

π-π Stacking: The electron-deficient dinitrobenzene ring can engage in π-π stacking interactions with the more electron-rich acetylphenyl ring of an adjacent molecule. This type of interaction is crucial in building extended architectures.

Dipole-Dipole Interactions: The polar nature of the amide, acetyl, and nitro groups can lead to significant dipole-dipole interactions, further stabilizing the assembled structure.

The interplay of these non-covalent forces can guide the molecule to form ordered, crystalline structures with interesting topologies. nih.gov While direct studies on this specific molecule are limited, research on related 3,5-dinitrobenzoate ligands shows their utility in building interesting supramolecular architectures through such intermolecular interactions. nih.gov

Investigation as a Scaffold for Novel Chemical Entities

The 3,5-dinitrobenzamide (B1662146) (DNB) core serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. mdpi.comnih.gov A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse properties. The DNB scaffold has been specifically explored for the generation of new anti-tuberculosis (anti-TB) agents. mdpi.comrsc.org

Researchers have synthesized extensive libraries of 3,5-dinitrobenzamide derivatives to study their structure-activity relationship (SAR) against Mycobacterium tuberculosis. mdpi.comrsc.org These studies involve modifying the amine portion of the amide, incorporating linear and cyclic moieties, and adding terminal aromatic groups to explore how these changes affect bioactivity. mdpi.com For instance, a series of N-alkylphenyl-3,5-dinitrobenzamide analogs were synthesized and evaluated, with some compounds showing potent activity against both sensitive and resistant strains of the bacterium. rsc.org

The synthesis of these libraries typically begins with 3,5-dinitrobenzoic acid, which is converted to the more reactive 3,5-dinitrobenzoyl chloride. nih.gov This intermediate is then coupled with a wide array of amines to produce the final amide derivatives. nih.gov This synthetic strategy allows for significant chemical diversity. mdpi.com The resulting compounds have shown promise as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.comnih.gov The nitro groups on the benzamide (B126) core are essential for the covalent mechanism of inhibition. nih.gov

This compound fits within this chemical space as a specific derivative of the DNB scaffold. Its potential as a novel chemical entity would be evaluated based on its biological activity, safety profile, and pharmacokinetic properties, similar to other analogs developed in these research programs. rsc.org

Table 2: Research Findings on the 3,5-Dinitrobenzamide (DNB) Scaffold

| Research Focus | Key Findings | Representative Compound Classes | Reference |

| Anti-Tuberculosis (TB) Agents | The DNB scaffold is a potent core for anti-TB drug discovery. | N-alkylphenyl-3,5-dinitrobenzamides | rsc.org |

| Mechanism of Action | DNB derivatives act as covalent inhibitors of the DprE1 enzyme. | Nitrobenzamides | mdpi.comnih.gov |

| Structure-Activity Relationship (SAR) | Bioactivity is highly dependent on the linker and terminal groups attached to the amide nitrogen. | Dinitrobenzamides with various terminal aromatic groups | mdpi.com |

| Synthetic Strategy | Libraries are generated by coupling 3,5-dinitrobenzoyl chloride with diverse amines. | N,N'-(pentane-1,5-diyl)bis(3,5-dinitrobenzamide) | nih.gov |

Chemo-sensing Applications (excluding biosensors)

Chemosensors are molecules designed to detect specific analytes, such as metal ions or anions, through a measurable signal, often a change in color (colorimetric) or fluorescence. rsc.orgresearchgate.net The this compound molecule has several features that suggest its potential use as a chemosensor.

The electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient and can influence the photophysical properties of the molecule upon interaction with an analyte. The amide, acetyl, and nitro groups also provide potential binding sites for metal ions. rsc.orgnih.gov The interaction between the sensor molecule and a metal ion can perturb the sensor's electronic structure, leading to a change in its absorption or emission spectrum. researchgate.net

While no specific chemosensing studies have been reported for this compound, derivatives of dinitrobenzene are known to be used in sensing applications. The sensing mechanism could involve:

Coordination with Metal Ions: The oxygen atoms of the carbonyl and nitro groups could coordinate with various metal ions, leading to a detectable spectroscopic response. nih.gov

Anion Recognition: The amide N-H group is a potential hydrogen bond donor for recognizing anions.

The design of effective chemosensors requires a careful balance of selective binding and clear signal transduction. The modular nature of this compound would allow for systematic modifications to optimize its sensitivity and selectivity for a particular target analyte. scispace.com

Conclusion and Future Outlook in the Research of N 4 Acetylphenyl 3,5 Dinitrobenzamide

Synthesis and Structural Characterization: Present Status and Challenges

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide, while not extensively documented in dedicated literature, can be readily achieved through standard amide bond formation reactions. The most common and direct route involves the nucleophilic acyl substitution of 3,5-dinitrobenzoyl chloride with 4-aminoacetophenone. wikipedia.orgsemanticscholar.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the reaction between 3,5-dinitrobenzoic acid and 4-aminoacetophenone. Another potential, though less direct, synthetic strategy involves the aminocarbonylation of a suitable nitroarene precursor, which can serve as a surrogate for the amine. nih.gov

Table 1: Plausible Synthetic Routes for this compound

| Route | Reactant 1 | Reactant 2 | Key Reagents/Conditions |

| Acyl Chloride Method | 3,5-Dinitrobenzoyl chloride | 4-Aminoacetophenone | Base (e.g., pyridine, triethylamine) |

| Amide Coupling | 3,5-Dinitrobenzoic acid | 4-Aminoacetophenone | Coupling agent (e.g., DCC, EDC) |

| Aminocarbonylation | Nitroarene precursor | Carbon monoxide source | Catalyst |

The structural characterization of this compound would rely on standard spectroscopic techniques. The infrared (IR) spectrum is expected to show characteristic peaks for the amide N-H and C=O stretching, as well as strong absorbances corresponding to the nitro groups. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the arrangement of protons and carbons in the molecule. The single crystal X-ray diffraction of N-substituted benzamides has been a subject of study, and such analysis for this compound would offer precise bond lengths and angles, confirming its molecular geometry. nih.gov

A significant challenge in the study of this compound is the limited availability of published experimental data. While its synthesis is straightforward, detailed reports on its characterization and properties are scarce. This lack of data hinders a full understanding of its solid-state structure and polymorphic behavior, which can be influenced by the nitro and acetyl functional groups.

Unexplored Areas in Theoretical and Computational Chemistry

The field of theoretical and computational chemistry offers a powerful avenue to investigate the properties of this compound in the absence of extensive experimental data. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies would provide insights into the molecule's reactivity and potential interactions.

Computational studies on related dinitrobenzene derivatives have been performed to understand their electroreduction mechanisms, and similar investigations on this compound could reveal its electrochemical behavior. Furthermore, in silico studies, such as molecular docking, could explore its potential as a ligand for biological targets, a common application for benzamide (B126) derivatives. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, which have been applied to other aryl benzamides, could also be used to predict its biological activity based on its structural features. nih.gov

A key unexplored area is the computational investigation of its potential as a material with nonlinear optical (NLO) properties, a field where organic molecules with electron-donating and electron-withdrawing groups have shown promise.

Prospects for Novel Chemical Reactivity and Synthetic Derivatization

The chemical reactivity of this compound is largely dictated by its functional groups. The aromatic nitro groups are susceptible to reduction, which can be achieved selectively under various conditions to yield the corresponding amino or partially reduced derivatives. researchgate.netnumberanalytics.com The acetyl group offers a site for a range of chemical transformations, including oxidation, reduction to an alcohol, or conversion to other functional groups.

The amide bond itself, while generally stable, can be cleaved under harsh acidic or basic conditions. The dinitrophenyl ring is activated towards nucleophilic aromatic substitution, where a suitable nucleophile can displace one of the nitro groups. This reactivity opens up possibilities for synthetic derivatization, allowing for the introduction of a wide array of functional groups and the creation of a library of related compounds.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Nitro Groups | Reduction | Aminobenzamides, hydroxylaminobenzamides |

| Acetyl Group | Reduction | (4-(1-hydroxyethyl)phenyl)benzamide |

| Acetyl Group | Oxidation | (4-carboxyphenyl)benzamide |

| Dinitrophenyl Ring | Nucleophilic Aromatic Substitution | Substituted dinitrobenzamides |

Broader Implications for Organic Chemistry and Materials Science

The study of this compound and its derivatives could have broader implications for several areas of chemistry. In organic synthesis, the exploration of its reactivity could lead to the development of new synthetic methodologies. The benzamide scaffold is a common feature in many biologically active molecules, and research into novel benzamide derivatives could contribute to the discovery of new therapeutic agents. mdpi.comnih.gov

In materials science, aromatic compounds containing nitro groups are of interest for their potential as energetic materials and as components in nonlinear optical materials. The specific combination of functional groups in this compound may impart unique solid-state properties, such as specific crystal packing or charge-transfer characteristics, which could be exploited in the design of new organic materials.

Identification of Key Research Questions for Future Studies

The limited research on this compound presents a number of key questions for future investigation:

Synthesis and Characterization: What are the optimal conditions for the synthesis of this compound, and can different polymorphs be isolated and characterized? What are its detailed spectroscopic and crystallographic properties?

Theoretical Properties: What are the predicted electronic, optical, and reactive properties of the molecule based on high-level computational studies? Can these predictions guide experimental work?

Chemical Reactivity: How does the interplay between the acetyl and dinitro groups influence the reactivity of the molecule? Can selective transformations of one functional group be achieved in the presence of the others?

Biological Activity: Does this compound or its derivatives exhibit any significant biological activity, for example, as antimicrobial or anticancer agents, given the known activities of related benzamides?

Materials Properties: Does this compound possess any interesting solid-state properties, such as nonlinear optical behavior or specific liquid crystalline phases, that could be of interest for materials science applications?

Answering these questions through a combination of synthetic, analytical, computational, and applied studies will be crucial to fully elucidate the potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-3,5-dinitrobenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of This compound typically involves nucleophilic acyl substitution. A general method includes reacting 3,5-dinitrobenzoyl chloride with 4-acetylaniline under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates.

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine ensures minimal unreacted starting material.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR identify functional groups and confirm substitution patterns. The acetyl group’s singlet (~2.5 ppm) and aromatic protons (8–9 ppm) are diagnostic.

- X-ray crystallography : Determines molecular conformation and intermolecular interactions. For example, the dihedral angle between aromatic rings (e.g., ~5.9° in analogous compounds) and hydrogen-bonding networks (N–H···O) stabilize the crystal lattice. SHELX programs (e.g., SHELXL) refine structures using data from Bruker APEXII CCD diffractometers .

- IR spectroscopy : Confirms amide C=O (~1650 cm) and nitro group stretches (~1520, 1350 cm) .

Q. How do the nitro and acetyl functional groups influence the compound’s reactivity and biological activity?

- Nitro groups : Electron-withdrawing effects enhance electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This is critical for antimicrobial activity, as seen in dinitrobenzamides (DNBs) targeting Mycobacterium tuberculosis .

- Acetyl group : Modifies solubility (lipophilic vs. hydrophilic balance) and steric bulk, affecting membrane permeability and target binding. Comparative studies of N-substituted benzamides show acetyl derivatives often exhibit improved pharmacokinetic profiles over halogenated analogs .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

Crystallographic studies of analogs (e.g., N-(4-bromophenyl)-3,5-dinitrobenzamide) reveal planar aromatic systems with slight torsional angles (<6°) due to steric hindrance. Discrepancies in reported dihedral angles may arise from:

- Packing forces : Hydrogen bonding (e.g., N–H···O=C) and π-π stacking (3.5–4.0 Å spacing) induce conformational adjustments.

- Solvent effects : Recrystallization solvents (e.g., DMSO vs. ethanol) can alter molecular packing.

Refinement protocols (SHELXL vs. other software) and data resolution (e.g., R values <0.05) ensure accuracy .

Q. What mechanistic insights explain resistance to dinitrobenzamides in bacterial strains, and how can structural modifications overcome this?

Resistance in Mycobacterium smegmatis to DNBs is linked to mutations in nitroreductases or efflux pumps. Key strategies include:

- Electron-deficient substituents : Introducing electron-withdrawing groups (e.g., CF) at para positions enhances stability against enzymatic reduction.

- Hybrid analogs : Conjugating DNBs with thiadiazole or morpholine moieties (e.g., N-[4-(thiadiazolyl)sulfamoyl]phenyl derivatives) improves target specificity and reduces efflux .

Q. How can computational modeling predict this compound interactions with biological targets?

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in enzyme active sites (e.g., enoyl-ACP reductase).

- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates nitro group orientation (θ <15°) with inhibitory potency (IC values).

- MD simulations : Molecular dynamics (GROMACS) assess binding stability under physiological conditions, highlighting critical hydrogen bonds (e.g., Lys157–ON interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.